![molecular formula C17H17N3O B2671826 N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1300029-87-1](/img/structure/B2671826.png)

N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This compound has been synthesized as a novel anti-TB agent .

Synthesis Analysis

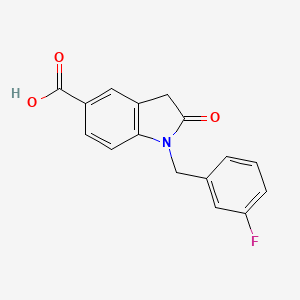

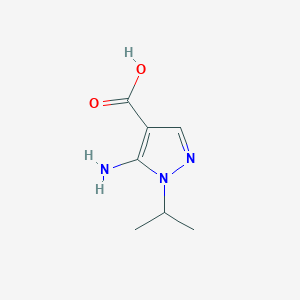

The synthesis of imidazopyridines, including “N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide”, typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides was designed and synthesized .Molecular Structure Analysis

The molecular structure of “N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide” is characterized by the presence of an imidazopyridine core, which is a fused bicyclic 5–6 heterocycle . This core is recognized for its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide” typically involve the condensation of 2-aminopyridines with α-bromoketones .Aplicaciones Científicas De Investigación

Application in Antituberculosis Agents

Scientific Field

This compound is used in the field of Medicinal Chemistry .

Summary of the Application

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Methods of Application or Experimental Procedures

The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

Results or Outcomes

The results showed that imidazo[1,2-a]pyridine analogues have significant activity against MDR-TB and XDR-TB . The acute TB mouse model showed a 90%, 99%, and 99.9% reduction of bacterial load when treated with different doses of Q203 .

Application in Material Science

Scientific Field

This compound is used in the field of Material Science .

Summary of the Application

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This moiety is also useful in material science because of its structural character .

Methods of Application or Experimental Procedures

The synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry .

Results or Outcomes

The results showed that imidazo[1,2-a]pyridine analogues have significant activity in material science because of its structural character .

Direcciones Futuras

The future directions for “N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide” could involve further exploration of its potential as an anti-TB agent . Given the wide range of applications of imidazopyridines in medicinal chemistry , there could be potential for further development and investigation of this compound in various therapeutic applications.

Propiedades

IUPAC Name |

N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12-8-9-15-19-13(2)16(20(15)11-12)17(21)18-10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFWJMCXWCQDOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2C(=O)NCC3=CC=CC=C3)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide](/img/structure/B2671744.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide](/img/structure/B2671745.png)

![1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/no-structure.png)

![N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride](/img/structure/B2671754.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2671760.png)

![5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-oxo-2,3-dihydro-, (2,3-dichlorophenyl)amide](/img/structure/B2671762.png)

![[2-(2-Methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2671763.png)